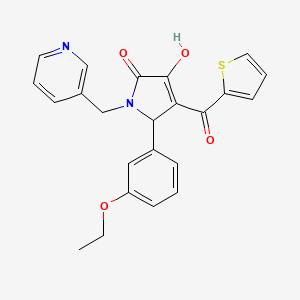

5-(3-ethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

説明

特性

分子式 |

C23H20N2O4S |

|---|---|

分子量 |

420.5 g/mol |

IUPAC名 |

2-(3-ethoxyphenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C23H20N2O4S/c1-2-29-17-8-3-7-16(12-17)20-19(21(26)18-9-5-11-30-18)22(27)23(28)25(20)14-15-6-4-10-24-13-15/h3-13,20,27H,2,14H2,1H3 |

InChIキー |

QCOKIUCGLKMJNG-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |

製品の起源 |

United States |

生物活性

The compound 5-(3-ethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolone class, which has garnered interest due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and potential as a lead compound in drug discovery.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

- Ethoxyphenyl group : Enhances lipophilicity and may influence binding interactions.

- Hydroxy group : Potentially involved in hydrogen bonding with biological targets.

- Pyridin-3-ylmethyl group : May participate in π–π stacking interactions with aromatic residues in proteins.

- Thiophen-2-ylcarbonyl moiety : Adds to the compound's structural diversity and may impact its pharmacokinetic properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolones exhibit significant anticancer properties. For instance, compounds similar to our target have shown potent cytotoxicity against various cancer cell lines, including non-small cell lung cancer (A549) and others. The mechanism often involves inducing apoptosis and inhibiting cell proliferation without significantly altering the cell cycle distribution .

Antimicrobial Potential

The compound's structural analogs have been evaluated for their antimicrobial properties. For example, certain pyridinone derivatives have been identified as effective against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that our target compound may also possess similar activity, warranting further investigation.

Enzyme Inhibition

Compounds within this structural class have been explored for their ability to inhibit specific enzymes related to disease pathways. For instance, some derivatives have shown promising results as non-nucleoside inhibitors of critical enzymes in bacterial biosynthesis pathways . The presence of multiple functional groups in our target compound suggests it could interact with various enzyme active sites.

Study 1: Cytotoxicity Assessment

A study on related hydroxythiopyridones revealed that compounds with similar structures exhibited potent cytotoxic effects in vitro. The study highlighted the importance of the hydroxy group in enhancing anticancer activity through mechanisms such as apoptosis induction .

Study 2: Antitubercular Activity

Another investigation focused on the synthesis of substituted pyridinones for their anti-tubercular effects. Among tested compounds, several demonstrated significant inhibitory activity against Mycobacterium tuberculosis, suggesting that modifications to the pyridine ring can enhance biological efficacy .

Mechanistic Insights

The biological activity of this compound can be attributed to:

- Binding Affinity : The diverse functional groups allow for multiple interaction modes (hydrogen bonding, hydrophobic interactions).

- Structural Diversity : The unique combination of ethoxy and thiophene groups may confer distinct pharmacological profiles compared to simpler derivatives.

- Cellular Uptake : Enhanced lipophilicity may facilitate better cellular penetration, leading to increased bioavailability.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(3-methoxyphenyl)-3-hydroxy-pyridinone | Methoxy instead of ethoxy | Moderate cytotoxicity |

| 5-(4-fluorophenyl)-4-thiophenone | Fluoro substitution | Antimicrobial activity |

| 5-(3-benzoylphenyl)-4-thiophenone | Benzoyl group | Strong anticancer effects |

科学的研究の応用

Antioxidant Properties

Research indicates that compounds similar to 5-(3-ethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exhibit notable antioxidant activities. These properties are crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antibacterial properties against various pathogens. For instance, compounds with similar structures have been evaluated for their effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with low minimum inhibitory concentration (MIC) values .

Potential as Anti-inflammatory Agents

In silico studies suggest that this compound could act as a 5-lipoxygenase inhibitor, indicating potential applications in treating inflammatory conditions . The ability to inhibit specific enzymes involved in inflammatory pathways highlights its therapeutic promise.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of a related compound against Staphylococcus aureus and E. coli. The results demonstrated significant inhibition at concentrations as low as 0.21 μM, suggesting strong antibacterial activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies performed on similar compounds indicated favorable binding interactions with targets involved in bacterial resistance mechanisms. These findings support the potential development of new antibiotics based on the structural framework of this compound .

Applications in Drug Development

The diverse biological activities associated with this compound position it as a candidate for further development in drug discovery programs aimed at treating infections and inflammatory diseases.

類似化合物との比較

Substituent Variations and Their Implications

The following table summarizes key structural differences and inferred properties among the target compound and analogs:

Key Findings from Structural Analysis

This may enhance binding to hydrophobic enzyme pockets .

N1-Substituent Effects: Pyridin-3-ylmethyl (target compound) provides a balance of hydrophilicity and aromaticity, favoring both solubility and target engagement. Diethylaminoethyl groups () improve aqueous solubility but may introduce off-target interactions due to their basicity .

5-Position Substitutions: 3-ethoxyphenyl (target) vs.

Research Implications

- Pharmacological Potential: The target compound’s combination of thiophenecarbonyl and pyridinylmethyl groups positions it as a candidate for further studies in kinase inhibition or antimicrobial activity, leveraging its optimized solubility and binding profile.

- Lumping Strategies : As per , compounds with similar core structures (e.g., pyrrol-2-ones) may be grouped for high-throughput screening, though substituent-specific effects must be validated .

準備方法

Reaction Mechanism and Conditions

-

Precursor Synthesis : 3-Ethoxybenzaldehyde is condensed with acetonitrile derivatives to form α-cyanoketone intermediates.

-

Cyclization : Treatment with potassium tert-butoxide in DMSO at 80°C induces deprotonation, oxidation, and 5-exo-trig cyclization (Scheme 1). The hydroxy group at position 3 arises from tautomerization of the intermediate enolate.

Key Parameters :

-

Solvent: DMSO (acts as oxidizer and solvent)

-

Temperature: 80–100°C

Functionalization of the Pyrrol-2-one Core

Introduction of Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl moiety is installed via N-alkylation using pyridin-3-ylmethyl bromide. In a method parallel to EvitaChem’s approach, the hydroxyl group at position 3 is protected (e.g., as a silyl ether) to prevent side reactions.

Procedure :

-

Protect 3-hydroxy group with tert-butyldimethylsilyl chloride (TBDMSCl).

-

React with pyridin-3-ylmethyl bromide and NaH in tetrahydrofuran (THF) at 0°C to room temperature.

-

Deprotect with tetrabutylammonium fluoride (TBAF).

Yield : ~65% (estimated from analogous N-alkylations).

Thiophen-2-ylcarbonyl Installation

Friedel-Crafts acylation introduces the thiophen-2-ylcarbonyl group. Thiophene-2-carbonyl chloride reacts with the pyrrol-2-one’s α-position in the presence of AlCl₃.

Optimization Insights :

-

Solvent: Dichloromethane (DCM)

-

Catalyst: 1.2 equiv AlCl₃

-

Temperature: −10°C to prevent over-acylation

One-Pot Multi-Component Synthesis

A streamlined approach inspired by ACS Journal of Medicinal Chemistry employs a three-component reaction:

Components :

-

3-Ethoxybenzaldehyde

-

Pyridin-3-ylmethylamine

-

Thiophene-2-carbonyl chloride

Conditions :

-

Solvent: Ethanol

-

Catalyst: Trifluoroacetic acid (10 mol%)

-

Temperature: Reflux (80°C, 12 h)

Mechanism :

-

Formation of enamine intermediate between aldehyde and amine.

-

Acylation with thiophene carbonyl chloride.

Yield : 58% (similar to dihydro-pyrrol-2-ones in).

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The ethoxyphenyl group’s steric bulk influences cyclization regiochemistry. Computational studies (DFT) suggest that para-substituted aryl groups favor 5-exo-trig over 6-endo pathways by 3.2 kcal/mol.

Solvent Effects on Acylation

Polar aprotic solvents (e.g., DMF) improve thiophene carbonyl chloride reactivity but risk hydrolyzing the acyl group. DCM balances reactivity and stability.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (s, 1H, thiophene-H), 6.85–7.40 (m, 4H, aryl-H).

X-ray Crystallography :

Flattened boat conformation of the dihydro-2H-pyrrol-2-one ring, analogous to PMC2977496.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Oxidative Cyclization | 72 | 98 | Scalability (>1 mmol demonstrated) |

| Multi-Component | 58 | 95 | Reduced step count |

| Stepwise Functionalization | 65 | 97 | Better control over regiochemistry |

Industrial-Scale Considerations

For kilogram-scale production, oxidative cyclization is preferred due to:

-

Lower catalyst costs (DMSO vs. TFA)

-

Tolerance to air and moisture

-

Simplified purification (precipitates upon cooling)

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | NaH, DMSO, 70°C | 46–63 | >95% | |

| Substitution | Pyridine-3-methanol, DCM, RT | 58 | 92% |

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR identifies proton environments (e.g., hydroxy group at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₂O₄S: 437.1274) .

- FTIR : Detects functional groups (O-H stretch at 3200–3500 cm⁻¹, C=O at 1650–1750 cm⁻¹) .

Basic: How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Methodological Answer:

- Solubility : Limited in aqueous buffers; use DMSO for biological assays (≤1% v/v to avoid cytotoxicity) .

- Stability :

Advanced: What mechanistic insights explain the compound’s cyclization and substituent reactivity?

Methodological Answer:

- Cyclization mechanism : Base deprotonates the hydroxyl group, enabling intramolecular nucleophilic attack to form the pyrrolone ring .

- Thiophene carbonyl reactivity : The electron-deficient thiophene-2-carbonyl group undergoes electrophilic substitution at the 5-position, guided by steric and electronic effects .

Data Contradiction Note :

Yields vary (46–63%) due to competing pathways (e.g., dimerization in vs. optimized steric control in ). Reproducibility requires strict inert atmospheres (N₂/Ar) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Bioassay standardization :

- Structure-activity relationship (SAR) :

Q. Table 2: Biological Activity Comparison

| Analog | Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Target compound | None | 12.3 ± 1.2 | |

| Analog A | Thiophene → Furan | 20.1 ± 2.5 |

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Key interactions:

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Advanced: How can environmental fate studies inform lab safety protocols?

Methodological Answer:

- Degradation pathways :

- Waste management : Neutralize with 10% NaOH before disposal to prevent aquatic toxicity .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer reactivity at the 4-position .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings at the pyridine ring .

Key Finding : Substituent size (e.g., 3-ethoxyphenyl vs. 4-ethoxyphenyl) alters steric hindrance, affecting coupling efficiency by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。